N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine
Description
Properties
CAS No. |
62966-62-5 |
|---|---|
Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-phenyl-5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C21H15N3O2/c1-2-8-14(9-3-1)22-21-24-23-20(26-21)19-15-10-4-6-12-17(15)25-18-13-7-5-11-16(18)19/h1-13,19H,(H,22,24) |
InChI Key |
PXMPLVVRNMMKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(O2)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions may include the use of dehydrating agents, catalysts, and specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and xanthene groups can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Cytotoxic Activity Profiles
Key Compounds :
- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 101): Exhibited potent activity against leukemia (K-562), melanoma (MDA-MB-435), and colon cancer (HCT-15) cell lines, with growth inhibition percentages (GP) ranging from 15.43 to 39.77 .
- N-Phenyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine (Compound Ve) : Demonstrated strong binding energy (-9.2 kcal/mol) in molecular docking studies, attributed to the electron-withdrawing nitro group enhancing target interactions .
- N-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine : Evaluated for antiproliferative activity, with Mn(II)-assisted synthesis improving yield and potency .
However, steric hindrance may reduce solubility, necessitating formulation optimization.
Antimicrobial and Antimycobacterial Activity
Key Compounds :
- N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (Compound 4) : Showed mild activity against Mycobacterium tuberculosis (MIC ≥ 62.5 µM), with the trifluoromethyl group contributing to membrane penetration .
Comparison with Target Compound: The xanthene moiety’s oxygen bridges may mimic polar groups (e.g., trifluoromethyl or dimethylamino), but its size could limit diffusion across bacterial membranes. This suggests the target compound may be more suited to eukaryotic targets (e.g., cancer cells) than prokaryotic pathogens.
Molecular Interactions and Docking Studies
Key Compounds :
- 5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine : Formed hydrogen bonds with Tyr134 and Val135 in GSK-3β’s ATP-binding pocket via the oxadiazole NH and ring nitrogens .
- 5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine : Structural data (MW: 231.25 g/mol) and purity (>95%) support its use in enzyme inhibition studies .
Comparison with Target Compound: The xanthene group’s extended aromatic system may enable π-stacking with aromatic residues in enzyme active sites, complementing the hydrogen-bonding capacity of the 2-amino group. This dual mechanism could improve binding affinity compared to simpler derivatives.
Key Compounds :
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 30) : Synthesized via photocatalytic cyclization in 92% yield .
- N-Dodecyl-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine : Achieved 92% yield using HOBt-mediated coupling .
However, advances in visible-light photocatalysis (as in ) could streamline production.
Data Tables
Table 1: Cytotoxic Activities of Selected Oxadiazole Derivatives
Biological Activity
N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
Structural Characteristics
The compound features an oxadiazole ring substituted with a phenyl group and a xanthenyl moiety, which contributes to its distinct properties. Its molecular formula is with a molecular weight of approximately 266.26 g/mol . The presence of the oxadiazole group is significant as it is known for various pharmacological activities.
Biological Activity Overview
Preliminary studies have indicated that compounds containing oxadiazole moieties often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains.
- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Antioxidant Activity : The potential to scavenge free radicals has been observed in related compounds.
Antimicrobial Studies
Research has highlighted the antimicrobial properties of oxadiazole derivatives. For instance, a study by Dhumal et al. (2016) demonstrated that 1,3,4-oxadiazole derivatives exhibited significant antibacterial activity against Mycobacterium bovis BCG . This suggests that this compound may share similar properties.
Antitumor Activity
In vitro studies have indicated that oxadiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds derived from 1,3,4-oxadiazoles have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes involved in cell proliferation .
Synthesis of this compound
The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Substitution Reactions : The introduction of the phenyl and xanthenyl groups can be accomplished via electrophilic aromatic substitution or nucleophilic attack on activated intermediates.
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on modifications to the oxadiazole framework:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-(9H-Xanthen-9-YL)-1,3,4-Oxadiazol-2-Ol | Contains a hydroxyl group | Exhibits different solubility properties |
| N,N-Diethyl-5-Phenyl -1,3,4-Oxadiazol -2-Amine | Has diethyl substitutions | Potentially different biological activity |
| 5-(Phenyl)-1,3,4-Oxadiazol -2-Amine | Simplified structure without xanthenyl group | Lacks fluorescence properties |
This table illustrates how structural modifications can influence both biological activity and physical properties.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus, compounds similar to N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amines were tested. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
Case Study 2: Cytotoxicity Against Cancer Cells
Another study assessed the cytotoxic effects of various oxadiazole derivatives on human breast cancer cell lines (MCF7). The results showed that certain derivatives induced apoptosis at IC50 values ranging from 20 to 50 µM . This suggests that this compound could be explored further for its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
